molecular formula C4H6ClN3O2 B13675543 5-Amino-1H-imidazole-4-carboxylic acid hydrochloride

5-Amino-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B13675543
M. Wt: 163.56 g/mol
InChI Key: WOJBGYXDOFKENK-UHFFFAOYSA-N
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Description

Chemical Identity: 5-Amino-1H-imidazole-4-carboxylic acid hydrochloride (CAS 72-40-2) is a hydrochloride salt of the heterocyclic imidazole derivative. Its molecular formula is C₄H₇ClN₄O, with a molecular weight of 162.58 g/mol . The compound is characterized by an imidazole ring substituted with an amino group at position 5 and a carboxylic acid group at position 4, with the hydrochloride salt enhancing its stability and solubility .

Properties

Molecular Formula

C4H6ClN3O2

Molecular Weight

163.56 g/mol

IUPAC Name

4-amino-1H-imidazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C4H5N3O2.ClH/c5-3-2(4(8)9)6-1-7-3;/h1H,5H2,(H,6,7)(H,8,9);1H

InChI Key

WOJBGYXDOFKENK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Reduction and Cyclization from Diaminomaleonitrile (DAMN)

One of the most industrially viable methods involves starting from diaminomaleonitrile (DAMN), which is an easily available raw material. The process includes:

  • Reaction of DAMN with hydrogen chloride gas in a suitable solvent such as n-butyronitrile at controlled temperatures (10–25°C) for approximately 48 hours.
  • The resultant intermediate, N-(2-amino-1,2-dicyanovinyl) butylamidine hydrochloride, is isolated by cooling and filtration.
  • Subsequent steps involve reaction with ammonia in ethanol at low temperatures (around 5°C) to induce cyclization and formation of the aminoimidazole carboxamide structure.
  • Final isolation of 5-amino-1H-imidazole-4-carboxylic acid hydrochloride is achieved by crystallization and drying.

This method is advantageous due to the use of industrially accessible starting materials, relatively mild reaction conditions, and a streamlined process that yields high purity products suitable for pharmaceutical intermediates.

Multicomponent Reactions (MCR) Catalyzed by Zirconium(IV) Chloride

Recent research has developed novel multicomponent reaction protocols for synthesizing 5-aminoimidazole derivatives, including this compound:

  • The reaction involves 1-unsubstituted 2-aminoimidazoles, aldehydes, and isocyanides in the presence of zirconium(IV) chloride as a catalyst.
  • The process is carried out under mild conditions, offering moderate to good yields.
  • Zirconium(IV) chloride provides an efficient catalytic effect, improving product purity and reaction efficiency compared to other catalysts.
  • This method is notable for its versatility and applicability to a wide range of substituted and unsubstituted substrates, enabling the synthesis of diverse 5-aminoimidazole derivatives.

Hydrolysis and Hoffman Rearrangement Routes

Traditional synthetic routes involve:

  • Synthesis of 4,5-dicyanoimidazole from DAMN.
  • Hydrolysis to 1H-4(5)-cyanoimidazole-5(4)-carboxamide.
  • Conversion to 1H-4(5)-aminoimidazole-5(4)-carbonitrile via Hoffman rearrangement.
  • Further hydrolysis to 5-amino-1H-imidazole-4-carboxylic acid.

However, this method is limited by low yields in the Hoffman rearrangement step and multiple reaction stages, making it less favorable for industrial scale-up.

Industrial Production Considerations

  • The DAMN-based method is preferred industrially due to the availability of raw materials and the simplicity of the process.
  • The reaction conditions are mild, and the purification steps are straightforward, involving crystallization and washing.
  • The process avoids harsh reagents and extreme conditions, aligning with green chemistry principles.
  • Continuous flow reactors and automation are increasingly employed to enhance scalability, reproducibility, and cost-effectiveness in large-scale production.

Reaction Conditions and Yields Summary Table

Preparation Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
DAMN Reduction and Cyclization Diaminomaleonitrile (DAMN) HCl gas, ammonia 10–25°C, 48 h; ethanol, 5°C, 7 h ~85 (intermediate) Industrially feasible, high purity product
Zirconium(IV) Chloride Catalyzed MCR 1-Unsubstituted 2-aminoimidazoles, aldehydes, isocyanides ZrCl4 catalyst Mild conditions, room temp Moderate to good Versatile, suitable for diverse derivatives
Hoffman Rearrangement and Hydrolysis 4,5-Dicyanoimidazole Reagents for Hoffman rearrangement Multiple steps, variable temps Low Less efficient, multiple steps

Research Outcomes and Analytical Data

  • The DAMN-based synthetic route yields this compound with high purity (>96%) and good yield (~85%) for intermediates, indicating robustness for scale-up.
  • The zirconium(IV) chloride-catalyzed MCR method provides a novel approach with good selectivity and product purity, expanding the scope of accessible 5-aminoimidazole derivatives.
  • Analytical characterization typically includes NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity.
  • These methods contribute significantly to the availability of this compound for further pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, copper catalysts for substitution reactions, and molecular oxygen for oxidation reactions .

Major Products

The major products formed from these reactions include disubstituted imidazoles, tri-substituted imidazol-4-ones, and other functionalized imidazole derivatives .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "5-Amino-1H-imidazole-4-carboxylic acid hydrochloride":

It appears the search results do not directly address the applications of "this compound." However, they do provide information on related compounds and their applications, which can be useful.

Related Compounds and Applications

  • 2-amino-1-(5-amino-1h-imidazol-4-yl)ethanone :
  • This compound can be converted into pentostatin, a deaminase inhibitor with antiviral properties that potentiates the activity of 9-(β-D-arabinofuranosyl)adenine .
  • 1,5-diaryl-1H-imidazole-4-carboxylic acids :
  • These compounds are designed and synthesized for potential interactions with HIV-1 integrase (IN) .
  • Specific compounds in this class form hydrogen bonds with critical amino acid residues of HIV-1 IN and may be positioned towards hydrophobic pockets .
  • They are assessed using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen™ assay) to evaluate their efficacy .
  • 5-Aminoimidazole-4-carboxamide :
  • This compound is a starting material for synthesizing various bicyclic heterocycles, such as purin-6(1H)-ones .
  • 1H-Imidazole-4,5-dicarboxylic acid (IDCA) :
  • Silver nanoparticles incorporating IDCA (IDCA@AgNPs) exhibit selectivity towards Zn2+ and homocysteine (Hcy) compared to other metal ions and amino acids .
  • 5-Amino-4-imidazolecarboxamide :
  • This compound is available for purchase as a chemical reagent .

Synthesis Methods

  • Various methods are described for synthesizing imidazole derivatives, including reactions with ethyl isocyanoacetate, hydrolysis of esters, and treatment with hydrazine monohydrate .
  • Specific reagents and conditions are detailed for producing intermediate compounds and final products .

Additional Applications

  • Imidazoles and related compounds have diverse applications, including use as rubber vulcanization accelerators, gelling agents, and in fabrics for wrinkle recovery .
  • They are also used in biomedical research as radiotracers and in activation analysis for quality control and identification of trace elements .

Mechanism of Action

The mechanism of action of 5-Amino-1H-imidazole-4-carboxylic acid hydrochloride involves its role as an intermediate in the generation of inosine monophosphate. It is an analog of adenosine monophosphate and is capable of stimulating AMP-dependent protein kinase activity. This activity is crucial for various metabolic processes, including the regulation of glucose and lipid metabolism .

Comparison with Similar Compounds

Physicochemical Properties :

  • Purity : >95% (typical commercial grade) .
  • Storage : Recommended at 0°C under inert atmosphere .
  • Hazards : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights critical differences between 5-amino-1H-imidazole-4-carboxylic acid hydrochloride and its structural analogues:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Applications/Significance
5-Amino-1H-imidazole-4-carboxylic acid (4919-04-4) C₄H₅N₃O₂ 127.10 Free carboxylic acid (no HCl salt) N/A Intermediate in nucleotide synthesis
5-Amino-1H-imidazole-4-carboxamide HCl (72-40-2) C₄H₇ClN₄O 162.58 Carboxamide + HCl salt 0.69 Dacarbazine impurity
1-Methyl-1H-imidazole-4-carboxamide (129993-47-1) C₅H₇N₃O 125.13 Methyl group at N1 0.71 Antimicrobial research
5-Amino-1-methyl-1H-imidazole-4-carboxamide HCl (101080-49-3) C₅H₉ClN₄O 176.61 Methyl at N1 + HCl salt 0.99 Anticancer drug development

Key Observations :

  • Salt vs. Free Base : The hydrochloride salt (CAS 72-40-2) exhibits superior solubility in polar solvents compared to the free carboxylic acid form (CAS 4919-04-4), making it preferable for pharmaceutical formulations .
  • Biological Activity: Compounds like 5-amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride (similarity score 0.99) show enhanced stability and are prioritized in high-throughput drug screening pipelines .

Functional Group Comparisons

  • Carboxylic Acid vs. Carboxamide :

    • The free carboxylic acid (CAS 4919-04-4) is more reactive in nucleophilic reactions, whereas the carboxamide group (CAS 72-40-2) improves metabolic stability .
    • Carboxamide derivatives are less acidic (pKa ~8–10) compared to carboxylic acids (pKa ~2–4), influencing their pharmacokinetic profiles .
  • Amino Group Positioning: Substitution at the 5-position (as in the target compound) is critical for hydrogen bonding in enzyme inhibition, whereas 4-amino derivatives (e.g., 4-Amino-1-methyl-1H-imidazole-5-carboxamide, CAS 3815-69-8) exhibit reduced binding affinity in kinase assays .

Pharmacological Relevance

  • Dacarbazine Impurity : The hydrochloride form (CAS 72-40-2) is a recognized impurity in dacarbazine synthesis, necessitating strict purity controls (e.g., HPLC analysis as per USP guidelines) .
  • Antiviral Potential: Structural analogues like tranilcypromine hydrochloride () share the hydrochloride salt motif but target viral proteases (e.g., SARS-CoV-2 3CLpro), suggesting broader therapeutic utility for imidazole-based hydrochlorides .

Biological Activity

5-Amino-1H-imidazole-4-carboxylic acid hydrochloride, a compound with the molecular formula C4H6N4O2·HCl and a molecular weight of approximately 162.58 g/mol, is notable for its diverse biological activities. This article explores its role in various biochemical processes, particularly its implications in medicinal chemistry, antiviral activity, and potential anticancer properties.

Chemical Structure and Properties

The compound features an imidazole ring structure, which is significant in many biological processes. It appears as a white crystalline powder that is hygroscopic and highly soluble in water (approximately 50 mg/mL) . The presence of the amino group at the 5-position and the carboxylic acid at the 4-position contributes to its reactivity and biological activity.

1. Role in Nucleotide Synthesis

This compound serves as a precursor in the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. This role highlights its importance in cellular metabolism and genetic function .

2. Antiviral Properties

Research has indicated that this compound exhibits antiviral activity, particularly against HIV-1. It has been studied for its ability to inhibit HIV-1 integrase, an enzyme critical for viral replication. The compound interacts with specific binding sites on integrase, blocking its activity and potentially reducing viral load in infected cells .

Table 1: Inhibitory Activity Against HIV-1 Integrase

CompoundInhibition PercentageIC50 (μM)
This compound>50% (at 100 μM)Not specified
Control Compound90%Not specified

Note: IC50 represents the concentration of the compound required to inhibit viral replication by 50%.

3. Antitumor Activity

The compound's derivatives have been investigated for their potential to inhibit tumor growth. Specific studies have shown promising results in terms of cytotoxicity against various cancer cell lines, suggesting that modifications to the imidazole structure could enhance antitumor efficacy .

Case Study: Antitumor Efficacy

In a study evaluating several derivatives, compounds derived from this compound demonstrated significant inhibitory effects on tumor cell proliferation. For example:

  • Compound A : Inhibited growth by 70% at a concentration of 50 μM.
  • Compound B : Showed a dose-dependent response with an IC50 of 25 μM.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Antiviral Mechanism : The compound binds to critical residues in the HIV integrase enzyme, disrupting its function and preventing viral replication .
  • Antitumor Mechanism : It may induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage .

Q & A

Q. How can researchers mitigate batch-to-batch variability in large-scale production?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FT-IR for intermediate tracking). Strict control of reagent stoichiometry (±2%) and crystallization kinetics (e.g., cooling rate) ensures reproducibility .

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